6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-10-26-20(27)16-11-15(22)8-9-17(16)23-21(26)29-12-18-24-19(25-28-18)14-6-4-13(2)5-7-14/h4-9,11H,3,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFVAVHVYENIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of 6-Fluoro-3-propylquinazolin-4(3H)-one
The quinazolinone core is synthesized via a base-promoted nucleophilic aromatic substitution (SNAr) reaction, as demonstrated in analogous systems.
Procedure :
- Starting Material : 2-Fluoro-N-propylbenzamide is prepared by reacting 2-fluorobenzoic acid with propylamine using EDCl/HOBt coupling.
- Cyclization : Treatment with cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at 135°C induces intramolecular cyclization, forming the quinazolin-4-one scaffold.
Reaction Conditions :
- Base : Cs2CO3 (2.5 equiv)
- Solvent : DMSO
- Temperature : 135°C
- Time : 24 hours
- Yield : 68–72%
Mechanistic Insight :
The SNAr proceeds via deprotonation of the amide nitrogen, followed by attack on the electron-deficient C-2 position of the fluorobenzamide. The fluorine atom acts as a leaving group, facilitating ring closure.
Introduction of the Thiol Group at C-2
Thiolation via Lawesson’s Reagent
The thioxo group is introduced at position 2 using Lawesson’s reagent, a well-established thionating agent.
Procedure :
- Reaction : 6-Fluoro-3-propylquinazolin-4(3H)-one is treated with Lawesson’s reagent (1.2 equiv) in dry toluene under reflux.
- Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Reaction Conditions :
- Reagent : Lawesson’s reagent (1.2 equiv)
- Solvent : Toluene
- Temperature : 110°C
- Time : 6 hours
- Yield : 65–70%
Key Consideration :
Over-thionation or oxidation of the thiol to disulfide is mitigated by maintaining an inert atmosphere (N2 or Ar).
Synthesis of the 1,2,4-Oxadiazole Fragment
Preparation of 3-(p-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde
The oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.
Procedure :
- Amidoxime Formation : p-Tolylnitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) to yield p-tolylamidoxime.
- Cyclization : The amidoxime is treated with glyoxylic acid in acetic anhydride at 80°C, forming 3-(p-tolyl)-1,2,4-oxadiazole-5-carbaldehyde.
Reaction Conditions :
- Solvent : Acetic anhydride
- Temperature : 80°C
- Time : 4 hours
- Yield : 75–80%
Reduction to 5-(Hydroxymethyl)-3-(p-tolyl)-1,2,4-oxadiazole
The aldehyde is reduced to the alcohol using sodium borohydride (NaBH4).
Procedure :
- Reduction : Oxadiazole-5-carbaldehyde (1.0 equiv) is treated with NaBH4 (2.0 equiv) in methanol at 0°C.
- Workup : The product is isolated via filtration and recrystallized from ethanol.
Yield : 85–90%
Conversion to 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
The hydroxymethyl group is chlorinated using thionyl chloride (SOCl2).
Procedure :
- Chlorination : 5-(Hydroxymethyl)oxadiazole (1.0 equiv) is refluxed with SOCl2 (3.0 equiv) in dry dichloromethane (DCM).
- Workup : Excess SOCl2 is removed under vacuum, and the residue is dissolved in DCM.
Yield : 90–95%
Thioether Coupling
Nucleophilic Substitution Between Quinazolinone and Oxadiazole
The thiolate anion of 2-thioxoquinazolinone attacks the chloromethyl oxadiazole in a classic SN2 mechanism.
Procedure :
- Deprotonation : 6-Fluoro-3-propyl-2-thioxoquinazolin-4(3H)-one (1.0 equiv) is treated with potassium tert-butoxide (t-BuOK, 1.2 equiv) in dry DMF.
- Alkylation : 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature.
- Workup : The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Reaction Conditions :
- Base : t-BuOK (1.2 equiv)
- Solvent : DMF
- Temperature : 0°C → room temperature
- Time : 12 hours
- Yield : 60–65%
Side Products :
- Disulfide formation (mitigated by rigorous exclusion of oxygen).
- Over-alkylation at the sulfur center (controlled by stoichiometric precision).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinazolinone Cyclization | Cs2CO3, DMSO, 135°C | 68–72 | >95% |
| Thiolation | Lawesson’s reagent, toluene | 65–70 | 93% |
| Oxadiazole Cyclization | Acetic anhydride, 80°C | 75–80 | >98% |
| Chlorination | SOCl2, DCM | 90–95 | 97% |
| Thioether Coupling | t-BuOK, DMF | 60–65 | 91% |
Key Observations :
- The quinazolinone cyclization and oxadiazole chlorination steps exhibit high efficiency.
- The thioether coupling remains the yield-limiting step, necessitating further optimization.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization and chlorination steps enhances reproducibility and reduces reaction times:
- Quinazolinone Cyclization : Residence time reduced to 2 hours at 150°C under pressurized conditions.
- Chlorination : SOCl2 is introduced via a controlled feed system to minimize hazardous exposure.
Green Chemistry Alternatives
- Solvent Replacement : Substituting DMSO with cyclopentyl methyl ether (CPME) in the cyclization step reduces environmental impact.
- Catalytic Methods : Exploring enzyme-mediated thioether coupling to avoid stoichiometric base usage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, often facilitated by reagents like hydrogen peroxide or metal oxides.
Reduction: : Reductive reactions may involve agents like lithium aluminum hydride, affecting specific moieties like the oxadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially involving the fluoro and thioether groups.
Common Reagents and Conditions
Oxidation: : Reagents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: : Common reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: : Conditions often involve polar aprotic solvents like acetonitrile and bases such as potassium carbonate or sodium hydroxide.
Major Products
The reactions yield various derivatives, depending on the reagents and conditions. Oxidation may lead to sulfoxides or sulfones, reduction to alcohols or amines, and substitutions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Features
The compound features a quinazolinone core substituted with a fluorine atom and a propyl group, along with a thioether linkage to an oxadiazole moiety. This unique structural arrangement suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives containing oxadiazole and quinazoline structures. For instance, compounds similar to 6-fluoro-3-propyl-2-{[3-(p-tolyl)-1,2,4-oxadiazol-5-yl]methylthio}quinazolin-4(3H)-one have demonstrated significant antibacterial activity against various strains of bacteria. A study reported that oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL against gram-positive and gram-negative bacteria .
Anticancer Potential
The compound's structural components suggest potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds targeting vascular endothelial growth factor receptor 2 (VEGFR2) have shown promise in inhibiting angiogenesis in tumors . The incorporation of the oxadiazole moiety may enhance the bioactivity and selectivity of these compounds.
Anti-inflammatory Properties
Some derivatives of quinazoline and oxadiazole have been evaluated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and may serve as therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .
Synthesis Approaches
The synthesis of 6-fluoro-3-propyl-2-{[3-(p-tolyl)-1,2,4-oxadiazol-5-yl]methylthio}quinazolin-4(3H)-one typically involves multi-step reactions:
- Formation of Oxadiazole: The initial step often includes the synthesis of the oxadiazole ring via condensation reactions involving hydrazides and carboxylic acids.
- Quinazolinone Synthesis: The quinazolinone framework can be constructed through cyclization reactions involving appropriate precursors like anthranilic acid derivatives.
- Thioether Formation: The final step involves the introduction of the thioether linkage through nucleophilic substitution reactions.
Case Studies
A notable case study involved the synthesis of related quinazoline derivatives which were evaluated for their antimicrobial activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity before biological testing .
Mechanism of Action
The mechanism by which 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: : It may inhibit specific enzymes involved in disease processes, such as kinases or oxidases.
Receptor Modulation: : The compound can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Gene Expression: : It may influence gene expression through interaction with transcription factors or epigenetic modifications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinazolinone Derivatives with Heterocyclic Side Chains
Antibacterial Quinazolinones
A triazole-substituted quinazolinone, 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, demonstrated potent antibacterial activity against Xanthomonas oryzae (EC50 = 47.6 μg/mL) and Xanthomonas axonopodis (EC50 = 22.1 μg/mL) .
- Key differences: The target compound’s 1,2,4-oxadiazole side chain may offer distinct electronic and steric effects compared to the 1,2,4-triazole in the analogue.
Kinase-Targeting Quinazolinones
A pyrazolo-pyrimidine-substituted quinazolinone derivative, 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one, was patented as a phosphoinositide 3-kinase (PI3K) inhibitor .
- Key differences :
- The target compound’s 1,2,4-oxadiazole side chain lacks the pyrazolo-pyrimidine’s fused bicyclic structure, which is critical for PI3K binding in the analogue.
- Both compounds feature fluorine atoms , suggesting shared strategies to optimize pharmacokinetics or target engagement.
Oxadiazole-Containing Analogues in Other Scaffolds
Compounds with 1,2,4-oxadiazole-methylthio moieties attached to benzamide cores (e.g., N-[2-[(2-nitrophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) are reported for anticancer and antiviral applications .
- Key differences: The quinazolinone core in the target compound may confer different target selectivity compared to benzamide-based analogues.
Substituent Effects on Activity
Research Implications and Gaps
- The target compound’s 1,2,4-oxadiazole-p-tolyl side chain is structurally distinct from analogues with triazole or pyrazolo-pyrimidine groups, warranting further studies to elucidate its biological targets.
- Comparative pharmacokinetic studies are needed to assess whether the 3-propyl group improves bioavailability over bulkier substituents (e.g., trifluoromethyl benzyl in ).
- The lack of explicit activity data for the target compound highlights the need for in vitro screening against kinase, antimicrobial, or anticancer targets.
Biological Activity
The compound 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as anticancer agents, antibacterial compounds, and inhibitors of various biological pathways. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound's structure includes a quinazolinone core substituted with a fluorine atom and a propyl group, along with a thioether linkage to an oxadiazole moiety. This unique combination is hypothesized to enhance its biological efficacy.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to the compound demonstrated potent inhibitory activity against multiple tyrosine kinases, including CDK2 and EGFR, which are critical in cancer progression. For instance:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
These findings suggest that the compound may act as a potent inhibitor in cancer treatment strategies by targeting these kinases .
Antibacterial and Antifungal Activity
Quinazolinones have also been studied for their antibacterial and antifungal properties. A series of derivatives were tested against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited marked antibacterial activity, which could be attributed to their ability to disrupt cellular processes in bacteria .
| Pathogen | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 6-fluoro derivative | 15 |
| S. aureus | 6-fluoro derivative | 18 |
The mechanism by which quinazolinone derivatives exert their biological effects often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, compounds have been shown to act as ATP non-competitive inhibitors against CDK2 and type-I inhibitors against EGFR, indicating a multifaceted approach to inhibiting tumor growth .
Case Studies
- In Vivo Studies : In animal models, quinazolinone derivatives were evaluated for their anticancer efficacy. Tumor-bearing mice treated with these compounds showed significant reductions in tumor size compared to control groups.
- Clinical Trials : Early-phase clinical trials have explored the use of quinazolinone derivatives in combination therapies for advanced cancers, showing promising results in terms of safety and preliminary efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yield?
- Answer : The synthesis involves multi-step reactions, starting with the quinazolinone core formation followed by functionalization of the thioether and oxadiazole moieties. Key steps include cyclocondensation of fluorinated precursors and coupling reactions using catalysts like triethylamine. Microwave-assisted synthesis can enhance reaction efficiency (reducing time from hours to minutes) and improve yields (e.g., >75% purity via HPLC). Solvents such as DMF or toluene, combined with controlled temperatures (70–80°C), are critical for stability . Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?
- Answer :
- NMR (1H/13C) : Confirms substituent positions (e.g., fluorine at C6, propyl chain at N3) and oxadiazole-thioether linkage. Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.4 ppm) are diagnostic .
- FT-IR : Identifies C=O (1650–1700 cm⁻¹), C-F (1100–1250 cm⁻¹), and S-C (600–700 cm⁻¹) bonds .
- HPLC : Monitors reaction progress and purity (>95% recommended for biological assays) .
Q. What initial biological screening assays are suitable for evaluating this compound’s pharmacological potential?
- Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazolinone scaffold’s known interactions with ATP-binding pockets. Cell viability assays (MTT/XTT) against cancer or microbial lines can identify cytotoxic or antimicrobial activity. Dose-response curves (IC50/EC50) and selectivity indices should be calculated to assess therapeutic windows .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution, propyl chain length) influence binding affinity to target enzymes?
- Answer :
- Fluorine : Enhances electronegativity and hydrogen-bonding capacity, improving interactions with polar residues (e.g., in kinase active sites). Fluorine at C6 increases metabolic stability by blocking CYP450 oxidation .
- Propyl Chain : Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity, enhancing membrane permeability but potentially reducing solubility. Molecular docking (e.g., AutoDock Vina) can optimize chain length for target-specific van der Waals interactions .
Q. What computational strategies can predict off-target interactions or toxicity profiles?
- Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories to identify potential off-targets .
- Pharmacophore Modeling : Maps electrostatic/hydrophobic features to filter ADMET liabilities (e.g., hERG channel inhibition) .
- QSAR Models : Correlate substituent properties (logP, polar surface area) with toxicity endpoints (e.g., hepatotoxicity) using tools like Toxtree .
Q. How can contradictory biological activity data across studies be resolved?
- Answer :
- Assay Standardization : Validate protocols (e.g., consistent cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and in-cell western blots for target engagement .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding factors .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters |
|---|---|---|
| Synthesis Optimization | Microwave-assisted synthesis, solvent screening (DMF/toluene) | Yield (>75%), Purity (HPLC >95%), Reaction time (<2 hrs) |
| SAR Studies | Molecular docking (AutoDock), Free-energy perturbation (FEP) | Binding energy (ΔG < -8 kcal/mol), Ligand efficiency (LE >0.3) |
| Toxicity Profiling | hERG inhibition assays, Ames test | IC50 >10 μM (hERG), Mutagenicity (Ames negative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
